molecular formula C19H19N3O3 B2594202 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097911-56-1

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2594202
CAS No.: 2097911-56-1
M. Wt: 337.379
InChI Key: SALDPRJROMDPOH-UHFFFAOYSA-N
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Description

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a pyrrole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

    Attachment of the Pyrrole Ring: The pyrrole ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyrrole derivative and a halogenated benzoyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.

    Azetidine Derivatives: Molecules featuring the azetidine ring with various functional groups.

    Pyrrole Derivatives: Compounds containing the pyrrole ring with different substituents.

Uniqueness

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core, an azetidine ring, and a pyrrole ring. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-17-7-8-18(24)22(17)13-14-11-21(12-14)19(25)15-3-5-16(6-4-15)20-9-1-2-10-20/h1-6,9-10,14H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALDPRJROMDPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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